1-(5-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Description
1-(5-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a dihydropyrimidine-thiol derivative characterized by a substituted phenyl ring (5-chloro-2-methylphenyl) and a 4,4-dimethyl-1,4-dihydropyrimidine-2-thiol backbone. Its molecular formula is C₁₄H₁₆ClN₂S, with a molecular weight of 294.81 g/mol.
Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c1-9-4-5-10(14)8-11(9)16-7-6-13(2,3)15-12(16)17/h4-8H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGYNKZKWOXKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=CC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been found to interact with the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis.
Biological Activity
1-(5-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on enzyme inhibition, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅ClN₂OS. The compound features a pyrimidine ring substituted with a thiol group and a chlorinated aromatic moiety, which contributes to its biological activity.
Enzyme Inhibition
Recent studies have highlighted the compound's potent inhibitory effects against various enzymes. Notably, it has shown significant activity against jack bean urease (JBU) with an IC50 value of 0.0019 ± 0.0011 µM, outperforming standard thiourea (IC50 = 4.7455 ± 0.0545 µM) .
Table 1: Inhibitory Activity Against Jack Bean Urease
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.0019 ± 0.0011 |
| Thiourea (Standard) | 4.7455 ± 0.0545 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties through radical scavenging assays. It demonstrated effective scavenging activity, indicating potential use in mitigating oxidative stress-related disorders .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives of similar structures have shown promising results against MCF-7 and MDA-MB-231 breast cancer cells with IC50 values ranging from 0.87 to 12.91 µM . This suggests that the compound may possess anticancer properties warranting further investigation.
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of pyrimidine derivatives, including the compound :
- Synthesis and Characterization : The synthesis involved hydrophobic and hydrophilic substitutions on the phenyl ring to enhance biological activity. Characterization techniques such as FTIR and NMR were utilized to confirm the structure .
- Pharmacokinetic Profiles : Studies have indicated favorable pharmacokinetic profiles for similar compounds, with adequate oral bioavailability and minimal toxicity observed in animal models .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of the compound with target enzymes, supporting its potential as a lead candidate for therapeutic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related dihydropyrimidine-thiol derivatives, focusing on substituent effects, molecular properties, and reported applications.
Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Metal Binding: The 2,4-dinitro aminophenyl derivative exhibits superior sensitivity for Cu(II) due to electron-withdrawing nitro groups, which stabilize metal-thiolate complexes . In contrast, the 3-methoxyphenyl analog may favor interactions with softer Lewis acids (e.g., Ag⁺) due to increased electron density .
Detection Limits and Sensitivity: The 2,4-dinitro aminophenyl compound demonstrates a low detection limit (0.02 μg/mL for Cu) and high molar absorptivity (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to its extended conjugation and nitro group resonance . The target compound’s detection capabilities remain unstudied but may be less sensitive due to the absence of strong electron-withdrawing substituents.
Solubility and Extraction Efficiency :
- Compounds with bulky substituents (e.g., 4-iodophenyl ) show reduced aqueous solubility, limiting their utility in water-based analyses . The 2-ethyl-6-methylphenyl derivative’s lipophilicity enhances its performance in organic-phase extractions, as reported in nickel plating waste analysis .
Thermodynamic Stability :
- The 4,4-dimethyl groups in all analogs confer rigidity to the dihydropyrimidine ring, improving complex stability. However, steric hindrance from substituents like iodine may reduce binding kinetics .
Q & A
Q. What are the optimal synthetic routes for 1-(5-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, and how can reaction yields be improved?
Methodological Answer: Base-assisted cyclization is a key step in synthesizing structurally similar heterocyclic compounds, as demonstrated in the preparation of 5-aryl-substituted dihydropyrrolones (e.g., compound 15m with 46% yield). To optimize synthesis, employ Design of Experiments (DoE) principles, such as fractional factorial designs, to systematically vary parameters (e.g., temperature, base strength, stoichiometry) and identify critical factors affecting yield . Characterization via NMR, NMR, and HRMS is essential to confirm structural integrity and purity .
Q. How can spectroscopic techniques (NMR, FTIR) and X-ray crystallography be integrated for robust structural elucidation?
Methodological Answer: Combine NMR (to resolve aromatic and methyl proton environments) and NMR (to confirm carbonyl/thiol groups and substituents). FTIR can validate sulfur-containing functional groups (e.g., C=S stretching at ~1100–1250 cm). For unambiguous confirmation, single-crystal X-ray diffraction (as used for structurally related pyridine derivatives in ) provides precise bond lengths and angles, resolving ambiguities in stereochemistry .
Q. What experimental strategies mitigate air sensitivity during thiol-group handling?
Methodological Answer: Use inert atmosphere techniques (e.g., Schlenk line, glovebox) for synthesis and purification. Stabilize intermediates via derivatization (e.g., forming disulfide bridges temporarily) or employing antioxidants (e.g., BHT). Monitor oxidation byproducts using LC-MS or TGA .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) guide reaction design for derivatives of this compound?
Methodological Answer: Leverage quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and predict regioselectivity in cyclization steps. ICReDD’s approach integrates computed reaction pathways with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst choice) and reducing trial-and-error experimentation . For example, simulate the thiol tautomerization equilibrium to prioritize stable intermediates.
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
Methodological Answer: Cross-validate with 2D NMR techniques (COSY, HSQC) to assign coupling patterns. If crystallography is unavailable, compare computational NMR chemical shifts (via DFT with solvent corrections) to experimental data. For example, unexpected splitting may arise from hindered rotation of the 5-chloro-2-methylphenyl group, which can be modeled using molecular dynamics simulations .
Q. What advanced techniques optimize polycrystalline sample preparation for XRD studies?
Methodological Answer: Use slow evaporation (e.g., layered hexane/dichloromethane) or diffusion methods to grow high-quality crystals. For refractory compounds, explore melt crystallization under controlled cooling rates. Characterize crystal packing motifs to assess intermolecular interactions (e.g., S···π contacts) influencing stability .
Q. How can kinetic studies and mechanistic probes (e.g., isotopic labeling) elucidate the thiol-disulfide equilibrium in this compound?
Methodological Answer: Conduct isotopic tracing via MS to track disulfide formation pathways. Use stopped-flow UV-Vis spectroscopy to monitor real-time thiol oxidation kinetics under varying pH and temperature. Compare with DFT-derived activation energies for elementary steps .
Data Analysis and Contradiction Management
Q. How to address discrepancies between computational predictions and experimental results (e.g., unexpected byproducts)?
Methodological Answer: Reconcile discrepancies by refining computational models (e.g., incorporating explicit solvent effects or dispersion corrections). Use HPLC-MS to identify byproducts and iteratively adjust synthetic conditions (e.g., reducing excess reagent concentrations) .
Q. What statistical approaches are recommended for optimizing reaction conditions in multi-variable systems?
Methodological Answer: Apply response surface methodology (RSM) to map interactions between variables (e.g., temperature, catalyst loading). Use ANOVA to identify statistically significant factors. For example, a Central Composite Design could optimize yield while minimizing side reactions .
Thermal and Stability Studies
Q. How to assess thermal stability and decomposition pathways of this compound?
Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition onset temperatures. Couple with DSC to identify phase transitions and exothermic events. Correlate with structural features (e.g., steric hindrance from 4,4-dimethyl groups) using computational thermochemistry (e.g., Gibbs free energy calculations) .
Biological Relevance
Q. What strategies link structural features to potential bioactivity (e.g., enzyme inhibition)?
Methodological Answer: Use molecular docking (AutoDock, Schrödinger) to screen against target proteins (e.g., cysteine proteases). Validate with in vitro assays (e.g., fluorogenic substrate hydrolysis) and SAR studies. Prioritize derivatives with modified thiol groups (e.g., methylthio analogs) to enhance membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
